molecular formula C10H11FN2 B12098442 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile

Cat. No.: B12098442
M. Wt: 178.21 g/mol
InChI Key: KQJZXZKYVZLPAO-UHFFFAOYSA-N
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Description

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C10H11FN2 It is characterized by the presence of a fluorine atom, a nitrile group, and an isopropylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:

2-Fluorobenzonitrile+IsopropylamineThis compound\text{2-Fluorobenzonitrile} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Fluorobenzonitrile+Isopropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

    Reduction: Conversion to 2-Fluoro-6-[(propan-2-yl)amino]benzylamine.

    Oxidation: Formation of 2-Fluoro-6-[(propan-2-yl)amino]benzoic acid.

Scientific Research Applications

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The isopropylamino group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzonitrile: Similar structure but with an amino group instead of an isopropylamino group.

    2-Fluorobenzonitrile: Lacks the isopropylamino group, making it less complex.

    2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile: Contains a methoxy group, altering its chemical properties.

Uniqueness

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile is unique due to the combination of its fluorine, nitrile, and isopropylamino groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

2-fluoro-6-(propan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11FN2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,13H,1-2H3

InChI Key

KQJZXZKYVZLPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)F)C#N

Origin of Product

United States

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